1-ethyl-1H-benzimidazole-2-sulfonic acid
CAS No.: 90331-19-4
Cat. No.: VC2170488
Molecular Formula: C9H10N2O3S
Molecular Weight: 226.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90331-19-4 |
|---|---|
| Molecular Formula | C9H10N2O3S |
| Molecular Weight | 226.25 g/mol |
| IUPAC Name | 1-ethylbenzimidazole-2-sulfonic acid |
| Standard InChI | InChI=1S/C9H10N2O3S/c1-2-11-8-6-4-3-5-7(8)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,12,13,14) |
| Standard InChI Key | CPFYRNMZRZTXRQ-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2N=C1S(=O)(=O)O |
| Canonical SMILES | CCN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Introduction
Chemical Identity and Structure
1-Ethyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol . The compound is characterized by a benzimidazole core structure with an ethyl group attached to the 1-position of the nitrogen atom and a sulfonic acid group at the 2-position. This structural arrangement contributes significantly to its chemical reactivity and biological properties.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 90331-19-4 |
| Molecular Formula | C9H10N2O3S |
| Molecular Weight | 226.25 g/mol |
| IUPAC Name | 1-ethylbenzimidazole-2-sulfonic acid |
| Canonical SMILES | CCN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Structural Characteristics
The structure of 1-ethyl-1H-benzimidazole-2-sulfonic acid features a benzimidazole scaffold, which consists of a benzene ring fused to an imidazole ring. The ethyl group attached to the nitrogen at position 1 enhances the compound's lipophilicity, while the sulfonic acid group at position 2 increases its solubility in aqueous environments. This balance between lipophilic and hydrophilic properties is crucial for its biological activity and pharmaceutical potential.
The presence of the sulfonic acid group significantly enhances the compound's solubility and reactivity in aqueous environments, which is essential for its biological activities. The acidic nature of this functional group also influences the compound's interaction with various biological targets, particularly proteins and enzymes.
Synthesis Methods
The synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid can be achieved through several synthetic approaches. One common method involves the oxidation of 1H-benzimidazole-2-thiol in the presence of potassium hydroxide, followed by ethylation.
Oxidation Method
This method starts with the oxidation of benzimidazole derivatives containing thiol groups. The reaction typically employs hydrogen peroxide as the oxidizing agent and proceeds in an alkaline environment provided by potassium hydroxide. The oxidation converts the thiol group to a sulfonic acid group, which is then followed by alkylation to introduce the ethyl group at the 1-position.
Chemical Reactions
1-Ethyl-1H-benzimidazole-2-sulfonic acid participates in various chemical reactions that contribute to its versatility in research applications and its potential for derivatization.
Oxidation Reactions
The compound can undergo further oxidation reactions, particularly involving the sulfonic acid group. These reactions can lead to the formation of various sulfonic acid derivatives with potentially enhanced properties.
Reduction Reactions
Under specific conditions, 1-ethyl-1H-benzimidazole-2-sulfonic acid can be reduced to yield different benzimidazole derivatives. Reducing agents such as sodium borohydride are typically employed for these transformations.
Substitution Reactions
The sulfonic acid group can be substituted with other functional groups using appropriate reagents and reaction conditions. These substitution reactions expand the diversity of derivatives that can be synthesized from the parent compound.
Biological Activities
Research has revealed that 1-ethyl-1H-benzimidazole-2-sulfonic acid possesses several significant biological activities that make it a compound of interest for pharmaceutical development and research applications.
Antimicrobial Properties
1-Ethyl-1H-benzimidazole-2-sulfonic acid has demonstrated notable antimicrobial activity against both gram-positive and gram-negative bacteria. The compound functions primarily by inhibiting glutamate racemase, an enzyme essential for bacterial cell wall synthesis. This mechanism of action disrupts the bacterial growth cycle, leading to cell death or growth inhibition.
In vitro studies have shown that benzimidazole derivatives, including our target compound, exhibit varying degrees of antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed in these studies indicate potent antibacterial effects, positioning these compounds as potential candidates for antibacterial drug development.
Antiparasitic Activity
The compound has also shown significant antiparasitic properties, particularly against nematodes such as Trichinella spiralis. Laboratory studies have demonstrated that benzimidazole derivatives can substantially reduce parasite viability . This activity is particularly relevant in the context of developing new treatments for parasitic infections that affect humans and animals worldwide.
Mechanism of Action
The biological activities of 1-ethyl-1H-benzimidazole-2-sulfonic acid are attributed to specific molecular interactions that disrupt essential cellular processes in target organisms.
Glutamate Racemase Inhibition
As a glutamate racemase inhibitor, the compound binds to the active site of this enzyme, preventing it from catalyzing the conversion of L-glutamate to D-glutamate. Since D-glutamate is an essential component of bacterial cell walls, this inhibition disrupts cell wall synthesis, ultimately leading to bacterial cell death or growth inhibition.
The compound's structure, particularly the positioning of the sulfonic acid group, plays a crucial role in its binding affinity to the enzyme's active site. The ethyl group at the 1-position may also contribute to the compound's ability to navigate through the bacterial cell membrane.
Tubulin Interaction
The anticancer activity of the compound is largely attributed to its interaction with tubulin. By interfering with tubulin polymerization, the compound disrupts mitotic spindle formation, which is essential for cell division. This disruption leads to cell cycle arrest and, eventually, apoptosis in rapidly dividing cells such as cancer cells.
Research Applications
The unique chemical properties and biological activities of 1-ethyl-1H-benzimidazole-2-sulfonic acid have led to its application in various research fields.
Biochemical Research
The compound serves as a valuable biochemical reagent in proteomics research due to its ability to facilitate various chemical interactions. Its unique structural characteristics make it particularly useful for studying protein-ligand interactions and enzyme inhibition mechanisms.
In enzyme inhibition studies, the compound has been used to investigate the function and inhibition of glutamate racemase, providing insights into bacterial cell wall synthesis and potential targets for antibacterial drug development.
Medicinal Chemistry
The compound's antimicrobial, antiparasitic, and anticancer properties have positioned it as a subject of interest in medicinal chemistry. Researchers have explored its potential as a lead compound for developing novel therapeutic agents targeting bacterial infections, parasitic diseases, and various cancers.
Furthermore, the compound's structure serves as a template for the design and synthesis of new derivatives with potentially enhanced biological activities or improved pharmacokinetic properties .
Materials Science
Beyond its biological applications, 1-ethyl-1H-benzimidazole-2-sulfonic acid has been utilized in materials science, particularly in catalyst development. The compound can serve as a catalyst in various chemical reactions, contributing to the development of new materials with specific properties.
Comparison with Similar Compounds
Understanding how 1-ethyl-1H-benzimidazole-2-sulfonic acid compares to structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogues
Several benzimidazole derivatives share structural similarities with 1-ethyl-1H-benzimidazole-2-sulfonic acid but differ in key aspects:
-
1H-benzimidazole-2-sulfonic acid lacks the ethyl group present in our target compound, which affects its solubility and reactivity profiles.
-
1-methyl-1H-benzimidazole-2-sulfonic acid features a methyl group instead of an ethyl group at the 1-position, resulting in different chemical properties and potentially varied biological activities.
-
2-((2-(Ethylthio)ethyl)thio)-1H-benzimidazole-5-sulphonic acid, with the molecular formula C11H14N2O3S3, represents a more complex derivative with additional sulfur-containing functional groups and a different position for the sulfonic acid moiety .
Activity Comparison
Limited comparative data is available in the search results, but it is noted that some benzimidazolyl-2-hydrazones, which are derivatives related to benzimidazole-sulfonic acids, have shown greater anthelmintic activity against encapsulated Trichinella spiralis than clinically used drugs such as albendazole and ivermectin . This suggests that structural modifications to the benzimidazole scaffold can significantly enhance biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume